molecular formula C18H15N3S4 B13995890 3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione CAS No. 64178-49-0

3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione

Cat. No.: B13995890
CAS No.: 64178-49-0
M. Wt: 401.6 g/mol
InChI Key: NLKGQIVCKVBYHV-UHFFFAOYSA-N
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Description

2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran (THF).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions may require catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and thione moieties allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

64178-49-0

Molecular Formula

C18H15N3S4

Molecular Weight

401.6 g/mol

IUPAC Name

3-[[(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C18H15N3S4/c1-2-9-23-17-20-13-8-7-12(10-16(13)24-17)19-11-21-14-5-3-4-6-15(14)25-18(21)22/h2-8,10,19H,1,9,11H2

InChI Key

NLKGQIVCKVBYHV-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)NCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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